N-[(E)-1-(5-bromothiophen-2-yl)ethylideneamino]-2-naphthalen-2-yloxyacetamide
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Overview
Description
N-[(E)-1-(5-bromothiophen-2-yl)ethylideneamino]-2-naphthalen-2-yloxyacetamide is a complex organic compound that features a brominated thiophene ring, a naphthalene moiety, and an acetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(E)-1-(5-bromothiophen-2-yl)ethylideneamino]-2-naphthalen-2-yloxyacetamide typically involves a multi-step process:
Formation of the Bromothiophene Intermediate: The starting material, 5-bromothiophene-2-carboxaldehyde, is synthesized through bromination of thiophene-2-carboxaldehyde.
Condensation Reaction: The bromothiophene intermediate undergoes a condensation reaction with ethylamine to form the corresponding imine.
Coupling with Naphthalen-2-yloxyacetamide: The imine is then coupled with 2-naphthalen-2-yloxyacetamide under basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include:
Catalysis: Using catalysts to enhance reaction rates.
Purification: Employing techniques such as recrystallization or chromatography to purify the final product.
Scale-Up: Adapting the reaction conditions for large-scale production while maintaining safety and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-[(E)-1-(5-bromothiophen-2-yl)ethylideneamino]-2-naphthalen-2-yloxyacetamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The imine group can be reduced to form the corresponding amine.
Substitution: The bromine atom on the thiophene ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted thiophenes depending on the nucleophile used.
Scientific Research Applications
N-[(E)-1-(5-bromothiophen-2-yl)ethylideneamino]-2-naphthalen-2-yloxyacetamide has several applications in scientific research:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.
Materials Science: Utilized in the development of organic semiconductors and conductive polymers.
Biological Studies: Investigated for its interactions with biological macromolecules and potential as a biochemical probe.
Mechanism of Action
The mechanism of action of N-[(E)-1-(5-bromothiophen-2-yl)ethylideneamino]-2-naphthalen-2-yloxyacetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- **N-[(E)-1-(5-bromothiophen-2-yl)ethylideneamino]pyridine-2-carboxamide
- **N-[(E)-1-(5-bromothiophen-2-yl)ethylideneamino]-2-nitrobenzamide
- **N-[(E)-1-(5-bromothiophen-2-yl)ethylideneamino]-2-phenylcyclopropane-1-carboxamide
Uniqueness
N-[(E)-1-(5-bromothiophen-2-yl)ethylideneamino]-2-naphthalen-2-yloxyacetamide stands out due to its combination of a brominated thiophene ring and a naphthalene moiety, which imparts unique electronic and steric properties. This makes it particularly valuable in applications requiring specific molecular interactions and stability.
Properties
IUPAC Name |
N-[(E)-1-(5-bromothiophen-2-yl)ethylideneamino]-2-naphthalen-2-yloxyacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15BrN2O2S/c1-12(16-8-9-17(19)24-16)20-21-18(22)11-23-15-7-6-13-4-2-3-5-14(13)10-15/h2-10H,11H2,1H3,(H,21,22)/b20-12+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNTIUYUOZUBLRO-UDWIEESQSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC(=O)COC1=CC2=CC=CC=C2C=C1)C3=CC=C(S3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\NC(=O)COC1=CC2=CC=CC=C2C=C1)/C3=CC=C(S3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15BrN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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